Product packaging for 3-Ethyloxirane-2,2-dicarbonitrile(Cat. No.:CAS No. 104165-34-6)

3-Ethyloxirane-2,2-dicarbonitrile

Cat. No.: B15425400
CAS No.: 104165-34-6
M. Wt: 122.12 g/mol
InChI Key: RCXKAZTUHNPFCV-UHFFFAOYSA-N
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Description

Significance of the Oxirane-2,2-dicarbonitrile (B14335796) Scaffold in Contemporary Organic Chemistry

The oxirane-2,2-dicarbonitrile scaffold is a key structural motif in modern organic chemistry due to the convergent reactivity of its functional groups. The epoxide, a three-membered cyclic ether, is inherently strained and thus highly susceptible to ring-opening reactions by a variety of nucleophiles. youtube.comwikipedia.org This reactivity is further amplified by the presence of the two electron-withdrawing nitrile groups on the adjacent carbon. These geminal dinitriles significantly activate the epoxide ring, making it a potent electrophile. evitachem.com

This scaffold serves as a versatile precursor for the synthesis of a diverse array of carbocyclic and heterocyclic compounds. The strategic placement of the dinitrile and epoxide functionalities allows for a range of synthetic transformations, including cycloadditions, ring-opening/recyclization cascades, and the introduction of complex functionalities. The ability to construct intricate molecular architectures from relatively simple starting materials underscores the importance of the oxirane-2,2-dicarbonitrile framework in the development of novel synthetic methodologies.

Distinctive Reactivity and Synthetic Versatility Conferred by Geminal Dinitrile and Epoxide Functionalities

The combination of a geminal dinitrile and an epoxide within the same molecule gives rise to a unique and powerful reactivity profile. The two nitrile groups, being strongly electron-withdrawing, create a highly electron-deficient center at the C2 position of the oxirane ring. evitachem.com This electronic feature significantly enhances the electrophilicity of the epoxide carbons, making them exceptionally prone to attack by nucleophiles. evitachem.comyoutube.com

The synthetic versatility of this arrangement is vast. Nucleophilic attack can lead to a variety of ring-opened products, where the regioselectivity of the attack can often be controlled by the nature of the nucleophile and the reaction conditions. For instance, attack at the C3 position is sterically less hindered, while attack at the C2 position is electronically favored due to the influence of the dinitrile group. This dichotomy in reactivity allows for the selective formation of different structural isomers.

Furthermore, the nitrile groups themselves can participate in a wide range of chemical transformations. researchgate.net They can be hydrolyzed to carboxylic acids or amides, reduced to amines, or utilized in cycloaddition reactions to construct nitrogen-containing heterocycles. researchgate.netmdpi.comresearchgate.net The ability to manipulate both the epoxide and the dinitrile functionalities, either sequentially or in a concerted fashion, provides chemists with a powerful toolkit for the synthesis of complex target molecules. evitachem.com

Historical Perspectives and Evolution of Research on Electron-Deficient Epoxides and Activated Nitriles

The study of electron-deficient epoxides has a rich history, evolving from early investigations into the reactivity of α,β-unsaturated carbonyl compounds. organicreactions.org The Weitz-Scheffer reaction, which involves the epoxidation of electron-poor alkenes using basic hydrogen peroxide, is a classic example of nucleophilic epoxidation. organicreactions.orgwikipedia.org This contrasts with the more common electrophilic epoxidation methods used for electron-rich alkenes. Over the years, significant research has been dedicated to developing asymmetric methods for the epoxidation of electron-deficient olefins, employing chiral catalysts to achieve high enantioselectivity. organicreactions.orgnih.gov

Concurrently, the chemistry of activated nitriles has also seen substantial development. Nitriles are recognized as valuable synthetic intermediates due to their ability to be converted into a variety of other functional groups. researchgate.netresearchgate.net The presence of activating groups, such as adjacent electron-withdrawing functionalities, enhances their reactivity and expands their synthetic utility. Research in this area has focused on developing new methods for the synthesis of activated nitriles and exploring their participation in a range of chemical transformations, including C-H bond functionalization and cycloaddition reactions. researchgate.net The convergence of these two research streams has led to a deeper understanding of systems like 3-ethyloxirane-2,2-dicarbonitrile, where both functionalities are present and mutually activating.

Overview of Research Trajectories for this compound and Analogues

Research concerning this compound and its analogues has primarily focused on their synthesis and reactivity. Synthetic routes often involve the epoxidation of the corresponding electron-deficient alkene, ethylidene malononitrile (B47326). evitachem.com Various epoxidation methods have been explored, including the use of hypochlorite (B82951) reagents. researchgate.net

The reactivity of these compounds is a major area of investigation. Studies have explored their reactions with a variety of nucleophiles, leading to the formation of diverse products. For example, aminolysis of related oxirane-2,2-dicarboxamides has been shown to proceed with ring opening to afford substituted malonamides. researchgate.net The high reactivity of the strained and electron-deficient epoxide ring makes these compounds valuable intermediates in the synthesis of heterocyclic and other complex organic molecules. evitachem.com

Analogues of this compound, such as those with different substituents at the 3-position (e.g., phenyl or chlorophenyl groups), have also been synthesized and studied. researchgate.netnist.gov These studies provide valuable insights into the influence of steric and electronic effects on the reactivity of the oxirane-2,2-dicarbonitrile scaffold. The collective research on these compounds continues to contribute to the development of new synthetic methods and the discovery of novel molecular structures with potential applications in various fields of chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B15425400 3-Ethyloxirane-2,2-dicarbonitrile CAS No. 104165-34-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104165-34-6

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

3-ethyloxirane-2,2-dicarbonitrile

InChI

InChI=1S/C6H6N2O/c1-2-5-6(3-7,4-8)9-5/h5H,2H2,1H3

InChI Key

RCXKAZTUHNPFCV-UHFFFAOYSA-N

Canonical SMILES

CCC1C(O1)(C#N)C#N

Origin of Product

United States

Reactivity Profiles and Mechanistic Elucidation of 3 Ethyloxirane 2,2 Dicarbonitrile Transformations

Epoxide Ring-Opening Reactions

The high degree of ring tension in epoxides is the driving force for their ring-opening reactions with a wide range of nucleophiles. researchgate.net The regiochemical and stereochemical outcomes of these reactions are highly dependent on the reaction conditions, specifically whether they are catalyzed by acid or base. libretexts.org

Acid-Catalyzed Ring Opening by Nucleophiles (e.g., SN1-like regioselectivity)

Table 1: Representative Acid-Catalyzed Ring-Opening Reactions This table presents the predicted outcomes for the acid-catalyzed ring-opening of 3-Ethyloxirane-2,2-dicarbonitrile with various nucleophiles, based on established mechanistic principles.

Nucleophile (Reagent)CatalystPredicted Major Product
H₂O (Water)H₂SO₄ (cat.)3-Ethyl-2,2-dicyano-1,3-propanediol
CH₃OH (Methanol)H₂SO₄ (cat.)3-Ethyl-3-hydroxy-2,2-dicyanopropyl methyl ether
HCl (Anhydrous)-3-Chloro-3-ethyl-2,2-dicyanopropan-1-ol

Transition Metal-Catalyzed Ring-Opening Reactions (e.g., Titanium-catalyzed radical ring-opening)

Transition metal complexes can mediate epoxide ring-opening through alternative mechanistic pathways, such as radical processes. cardiff.ac.uk Titanocene complexes, particularly those involving Ti(III) species like titanocene(III) chloride (Cp₂TiCl), are well-known for generating radicals from epoxides via a single-electron transfer (ET). mdpi.comresearchgate.net The reaction is initiated by the transfer of an electron from the low-valent titanium center to the epoxide. organicreactions.org This results in the cleavage of a C-O bond to form a carbon-centered β-titanoxy radical. researchgate.net The regioselectivity of this ring-opening is governed by the formation of the more stable carbon radical. For this compound, cleavage of the C3-O bond would generate a more stable tertiary radical at the C3 position. This regioselectivity is often opposite to that observed in classical nucleophilic substitutions. mdpi.com The resulting radical intermediate can then undergo various subsequent reactions, such as reduction to an alcohol or intermolecular addition. organicreactions.org

Table 3: Titanium-Catalyzed Radical Ring-Opening This table outlines the key steps and intermediates in the proposed Ti(III)-catalyzed radical ring-opening of this compound.

Catalyst SystemKey Mechanistic StepIntermediate FormedPotential Final Product (after quenching)
Cp₂TiClSingle-Electron Transfer (SET)β-titanoxy radical at C33-Ethyl-2,2-dicyanopropan-1-ol
TiCl₄ / ZnReductive OpeningRadical at C33-Ethyl-2,2-dicyanopropan-1-ol

Ring-Opening with Carbon-Centered Nucleophiles (e.g., Grignard Reagents, Organolithium Reagents)

Organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds are potent carbon-centered nucleophiles and strong bases. libretexts.orgmasterorganicchemistry.com Their reaction with epoxides proceeds under basic conditions and follows a classic SN2 mechanism. masterorganicchemistry.com As such, the nucleophilic alkyl or aryl group attacks the less sterically hindered carbon of the epoxide ring, leading to inversion of configuration at that center. baylor.edu For this compound, the attack would be predicted to occur at the C3 carbon. The reaction forms a new carbon-carbon bond and, after an acidic workup to protonate the resulting alkoxide, yields an alcohol. youtube.comucalgary.ca This reaction is a valuable synthetic tool for extending carbon chains.

Table 4: Ring-Opening with Organometallic Reagents This table shows the expected alcohol products from the reaction of this compound with common organometallic reagents.

ReagentSolventProduct after Acidic Workup (H₃O⁺)
Methylmagnesium bromide (CH₃MgBr)Diethyl ether3-Ethyl-2,2-dicyano-butan-1-ol
Phenyllithium (C₆H₅Li)Diethyl ether3-Ethyl-3-phenyl-2,2-dicyanopropan-1-ol
n-Butyllithium (n-BuLi)Hexane (B92381)3-Ethyl-2,2-dicyano-heptan-1-ol

Reactions Involving the Geminal Dicarbonitrile Moiety

The geminal dicarbonitrile group, also known as a malononitrile (B47326) moiety, possesses distinct reactivity due to the strong electron-withdrawing nature of the two cyano groups. researchgate.net This influences the adjacent atoms and provides an electrophilic site for chemical transformations.

Nucleophilic Additions and Condensations at the Dinitrile Carbons

The carbon atoms of the nitrile groups are electrophilic and can undergo nucleophilic addition. youtube.com Strong nucleophiles can attack the carbon of the C≡N triple bond. While the gem-dicyano group on a saturated carbon is relatively stable, reactions can be induced under certain conditions. For instance, condensation reactions involving malononitrile as a starting material are common in synthesis. nih.govorganic-chemistry.org These often begin with a Knoevenagel condensation between malononitrile and an aldehyde or ketone. nih.gov In the context of this compound, while it is the product of such a synthetic pathway, the nitrile carbons remain susceptible to further nucleophilic attack, potentially leading to the formation of imines or more complex heterocyclic systems after subsequent reactions, although this would require harsh conditions. Hydrothermal conditions have also been shown to promote condensation and dehydration reactions involving nitrile functionalities. nih.gov

Decyanation Pathways and Modifications of Nitrile Groups

The two nitrile groups on the C2 carbon of the oxirane ring are key to the molecule's electronic character and are targets for various chemical modifications. The primary transformations include hydrolysis and reductive decyanation.

Hydrolysis: The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. illinois.edu This transformation can be catalyzed by either acid or base. illinois.eduscielo.br Under aqueous conditions, the nitrile groups of this compound can be hydrolyzed to form an amide intermediate, which can then undergo further hydrolysis to yield a carboxylic acid. illinois.edu In the case of geminal dinitriles, this process can lead to the formation of a ketone through the hydrolysis of both nitrile groups to a geminal diol, which subsequently eliminates water. doubtnut.comyoutube.comtardigrade.in

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. illinois.edu

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbon of the nitrile group. illinois.edu

Reductive Decyanation: The complete removal of one or both cyano groups, known as reductive decyanation, offers a pathway to structures that would be otherwise difficult to synthesize. nih.gov This transformation allows the nitrile to be used as a temporary activating group or for C-C bond formation before its removal. nih.gov While methods using alkali metals in liquid ammonia (B1221849) are common, transition-metal-catalyzed processes, particularly with nickel, have emerged as powerful alternatives. nih.govpsu.edu These catalytic systems can be tuned to achieve monodecyanation even when two cyano groups are present. nih.gov For substrates like malononitriles, which share the gem-dicyano motif, reductive decyanation has been successfully demonstrated using neutral organic electron donors under photoactivation. nih.gov

Cycloaddition Reactions and Annulation Strategies

The strained epoxide ring in this compound is the gateway to a variety of cycloaddition reactions. The presence of the electron-withdrawing dicarbonitrile moiety facilitates the thermal ring-opening of the epoxide to form a highly reactive carbonyl ylide intermediate. This intermediate is a 1,3-dipole that can be trapped by various dipolarophiles to construct complex five-membered rings and polycyclic systems. illinois.eduacs.org

[3+2] Cycloadditions via Carbonyl Ylide Intermediates (e.g., Thermal Electrocyclic Ring Opening)

The most significant cycloaddition pathway for 2,2-dicyanooxiranes involves the thermal electrocyclic ring-opening of the epoxide. This process is a concerted, conrotatory ring-opening that generates a transient carbonyl ylide. illinois.edu This reactive intermediate readily participates in [3+2] cycloaddition reactions (a type of Huisgen 1,3-dipolar cycloaddition) with a range of olefinic and acetylenic dipolarophiles to yield substituted tetrahydrofurans or dihydrofurans, respectively. acs.orgwikipedia.org The reaction of a carbonyl ylide generated from a dicyanooxirane with a dipolarophile is a powerful method for constructing oxygen-containing heterocycles. illinois.eduacs.org

The table below summarizes representative [3+2] cycloaddition reactions of carbonyl ylides generated from dicyanooxiranes with various dipolarophiles. Although specific data for the 3-ethyl derivative is limited, the reactivity of analogous 3-phenyl substituted systems provides a strong model for its expected behavior.

Epoxide PrecursorDipolarophileReaction ConditionsProductReference
trans-2,3-Dicyano-2,3-diphenyloxiraneStyreneHeat (100-120°C)Substituted Tetrahydrofuran acs.org
trans-2,3-Dicyano-2,3-diphenyloxiraneAcetylenic EstersHeat (100-120°C)Substituted Dihydrofuran acs.org
trans-2,3-Dicyano-2,3-diphenyloxiraneOlefinic CompoundsHeat (100-120°C)Substituted Tetrahydrofuran acs.org

Table 1: Examples of [3+2] Cycloaddition Reactions via Carbonyl Ylide Intermediates.

Cycloadditions with Heteroatom Reagents (e.g., CO₂)

The reaction of epoxides with carbon dioxide to form five-membered cyclic carbonates is a well-known, atom-economical transformation. nih.gov This reaction typically requires catalysts, such as imidazolium (B1220033) salts or other organocatalysts, to proceed efficiently. nih.gov While this reaction is common for simple epoxides, its application to highly substituted and electronically modified systems like this compound is not extensively documented.

Furthermore, the intermediate carbonyl ylide could potentially react with heteroatom-containing dipolarophiles. Carbonyl compounds and imines are known to participate in such cycloadditions. nih.govbeilstein-journals.org However, the specific reaction of carbonyl ylides generated from dicyanooxiranes with carbon dioxide as a dipolarophile is not a commonly reported transformation in the surveyed literature.

Cascade and Domino Processes Involving Epoxide and Dinitrile Reactivity

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur consecutively in a single operation without isolating intermediates or adding new reagents. wikipedia.orgbeilstein-journals.org These sequences offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. epfl.ch

The thermal generation of a carbonyl ylide from this compound followed by its in-situ trapping in a [3+2] cycloaddition is a classic example of a domino reaction. acs.org This sequence combines an electrocyclic ring-opening with a subsequent cycloaddition in one thermal step.

Cascade SequenceStep 1Step 2Overall TransformationReference
Thermal Domino ReactionElectrocyclic Ring Opening[3+2] Dipolar CycloadditionEpoxide → Carbonyl Ylide → Tetrahydrofuran derivative acs.org
Rh(II)-Catalyzed Tandem ReactionCarbonyl Ylide Formation (from diazo precursor)1,3-Dipolar Cycloadditionα-Diazocarbonyl → Epoxy-bridged polycycle acs.org

Table 2: Examples of Cascade Processes Involving Carbonyl Ylides.

A hypothetical but mechanistically plausible cascade could involve the initial ring-opening/cycloaddition sequence followed by a transformation of the nitrile groups in the cycloadduct, all orchestrated within a single pot, potentially by changing reagents or catalysts after the initial step.

Rearrangements and Isomerizations

Epoxides are known to undergo rearrangement to carbonyl compounds, a transformation often catalyzed by Lewis acids. nih.govcore.ac.ukcore.ac.uk This reaction, known as the Meinwald rearrangement, proceeds via the coordination of the Lewis acid to the epoxide oxygen, followed by the cleavage of a C-O bond to form a carbocationic intermediate. nih.gov Subsequent migration of a hydride or an alkyl group from an adjacent carbon leads to the formation of a ketone or an aldehyde, respectively. nih.gov

For this compound, the outcome of a Lewis acid-catalyzed rearrangement would be heavily influenced by the electronic effects of the gem-dinitrile group and the substitution pattern of the epoxide. The gem-dinitrile group strongly destabilizes any positive charge development on the C2 carbon, making C3-O bond cleavage more likely. This would lead to a tertiary carbocation at C3. A subsequent 1,2-hydride shift from C2 to C3 is a plausible pathway, which would result in the formation of a β-keto nitrile derivative. The alternative migration of the ethyl group is also possible. The specific pathway and resulting product distribution would depend on the Lewis acid used and the reaction conditions. nih.govmsu.edu

Theoretical and Computational Investigations of 3 Ethyloxirane 2,2 Dicarbonitrile

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure and bonding of 3-Ethyloxirane-2,2-dicarbonitrile would be crucial to understanding its reactivity. Such a study would likely involve quantum chemical calculations to determine orbital energies, charge distribution, and bond orders. The high electronegativity of the oxygen and nitrogen atoms is expected to lead to significant bond polarization. The geminal dinitrile groups at the C2 position would act as powerful electron-withdrawing groups, profoundly influencing the electron density distribution across the entire molecule, particularly within the epoxide ring. This would render the ring carbons highly electrophilic and susceptible to nucleophilic attack.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, and its application to this compound would provide invaluable insights.

Pathways for Epoxide Ring Opening

The high degree of ring strain in epoxides makes them prone to ring-opening reactions under both acidic and basic conditions. In the case of this compound, the electron-withdrawing dinitrile groups would significantly activate the epoxide ring towards nucleophilic attack.

Under basic or nucleophilic conditions, an SN2-type mechanism is expected to prevail, with the nucleophile attacking one of the electrophilic carbon atoms of the epoxide. Computational studies would be essential to determine the preferred site of attack (regioselectivity) and the stereochemical outcome of the reaction.

Under acidic conditions, the reaction would likely proceed via a protonated epoxide intermediate. The subsequent nucleophilic attack could exhibit characteristics of both SN1 and SN2 pathways, and the regioselectivity would be influenced by the ability of the carbon atoms to stabilize a partial positive charge.

Mechanisms of Cycloaddition Reactions

Epoxides can participate in cycloaddition reactions, although this is less common than ring-opening. More likely, the dinitrile groups could potentially engage in cycloadditions. For instance, 1,3-dipolar cycloadditions are a common class of reactions for nitriles, often requiring their conversion to a 1,3-dipole like a nitrile oxide. Theoretical studies would be necessary to predict the feasibility and mechanism of such reactions involving this compound.

Influence of Substituents on Reactivity and Selectivity

The ethyl group at C3 and the dinitrile groups at C2 are the key substituents that would dictate the reactivity and selectivity of this compound. The ethyl group provides steric hindrance, which could influence the regioselectivity of nucleophilic attack. As previously mentioned, the dinitrile groups are strongly electron-withdrawing, which enhances the electrophilicity of the epoxide ring. Computational models could systematically vary these substituents to create a predictive framework for the reactivity of related compounds.

Regioselectivity and Stereoselectivity Prediction

Predicting the regioselectivity and stereoselectivity of reactions involving this compound is a key area where computational chemistry would be indispensable. For epoxide ring-opening, the site of nucleophilic attack (C2 or C3) would be determined by a combination of electronic and steric factors. Similarly, the stereochemical outcome (inversion or retention of configuration) at the attacked carbon center could be elucidated through the analysis of transition state geometries.

Catalytic Pathway Simulations and Design Principles

Theoretical and computational investigations play a pivotal role in elucidating the intricate mechanisms of catalytic reactions and in guiding the rational design of novel, efficient catalysts. In the context of this compound, while specific computational studies on its catalytic formation are not extensively documented in public literature, we can infer the principles and methodologies from studies on analogous epoxidation and epoxide-opening reactions. These studies provide a robust framework for understanding the potential catalytic pathways and for designing catalysts tailored for the synthesis and transformation of this specific molecule.

The design of effective catalysts for this transformation would be guided by several key principles derived from computational simulations:

Activation of the Oxidant: In epoxidation reactions using common oxidants like hydrogen peroxide, a catalyst is often required to activate the oxidant. nih.gov Computational studies can model how different catalysts interact with the oxidant, facilitating the transfer of an oxygen atom to the alkene.

Substrate Binding and Orientation: The catalyst must effectively bind the alkene precursor and orient it for a stereoselective attack. Simulations can predict the binding energies and geometries of the substrate-catalyst complex.

Transition State Stabilization: A key role of a catalyst is to lower the activation energy of the reaction by stabilizing the transition state. researchgate.net Theoretical calculations can determine the structure and energy of the transition state, providing insights into how modifications to the catalyst structure can enhance this stabilization.

Regio- and Enantioselectivity: For chiral molecules like this compound, achieving high enantioselectivity is crucial. Asymmetric epoxidation can be achieved using chiral catalysts. orientjchem.org Computational models are instrumental in understanding the origins of enantioselectivity by comparing the transition state energies leading to the different enantiomers.

Illustrative Data from a Hypothetical Catalytic System

To illustrate the type of data generated from catalytic pathway simulations, the following table presents hypothetical activation energies for the epoxidation of ethylidene malononitrile (B47326) with different theoretical catalyst systems.

Catalyst SystemOxidantActivation Energy (kcal/mol)Predicted Selectivity
Metal Complex AHydrogen Peroxide15.2High
Organocatalyst BPeroxy Acid18.5Moderate
Enzyme CMolecular Oxygen12.8High (Enantioselective)

Table 1: Hypothetical activation energies and selectivities for the catalytic epoxidation of ethylidene malononitrile.

Furthermore, computational studies can investigate the subsequent reactions of this compound, such as its ring-opening. The presence of two electron-withdrawing nitrile groups and an ethyl group on the oxirane ring will significantly influence its reactivity. Theoretical studies on the ring-opening of similar epoxides have shown that the regioselectivity is highly dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile. nih.govyoutube.com

For instance, in an acid-catalyzed ring-opening, protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack. youtube.com Computational simulations can predict which of the two carbon atoms of the oxirane ring is more electrophilic and therefore more likely to be attacked by the nucleophile. Conversely, under basic conditions, a strong nucleophile will typically attack the less sterically hindered carbon in an SN2-type reaction. youtube.com

Principles for Catalyst Design

Based on the insights from catalytic pathway simulations, several design principles for catalysts tailored for the synthesis of this compound can be proposed:

For Epoxidation:

Lewis Acidic Metals: Metal complexes that can act as Lewis acids can effectively activate the alkene for epoxidation.

Chiral Ligands: The use of chiral ligands around a metal center can induce asymmetry in the catalytic environment, leading to enantioselective epoxidation. acs.org

Hydrogen Bonding Donors: Organocatalysts that can form hydrogen bonds with the oxidant can facilitate the oxygen transfer. nih.gov

For Ring-Opening Reactions:

Tunable Acidity/Basicity: The catalyst should have tunable acidic or basic sites to control the reaction pathway.

Shape Selectivity: For regioselective transformations, catalysts with well-defined pores or cavities, such as zeolites or metal-organic frameworks, could be employed to control the access of the nucleophile to a specific carbon atom of the epoxide ring. mdpi.com

The following table summarizes key catalyst design features and their intended effects on the synthesis and reactivity of this compound.

Catalyst FeatureIntended EffectRelevant Reaction
Chiral LigandsEnantioselective EpoxidationSynthesis
Lewis Acidic SitesActivation of Alkene/EpoxideSynthesis/Ring-Opening
Brønsted Acid/Base SitesCatalysis of Ring-OpeningRing-Opening
Porous StructureRegioselective ControlRing-Opening

Table 2: Catalyst design principles and their applications in the chemistry of this compound.

Advanced Characterization Methodologies in Research on 3 Ethyloxirane 2,2 Dicarbonitrile and Its Synthetic Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products

The structural confirmation of 3-Ethyloxirane-2,2-dicarbonitrile and its synthetic derivatives would heavily rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy would be the cornerstone for the structural elucidation of this compound. ¹H NMR spectroscopy would be expected to reveal the chemical shifts and coupling constants of the protons on the ethyl group and the oxirane ring. The diastereotopic nature of the methylene (B1212753) protons of the ethyl group and the proton on the third carbon of the oxirane ring would likely result in complex splitting patterns, providing valuable stereochemical information.

¹³C NMR spectroscopy would be crucial for identifying all carbon atoms in the molecule, including the quaternary carbon of the dicarbonitrile group, the two carbons of the oxirane ring, and the carbons of the ethyl substituent. The chemical shifts of the oxirane carbons would be particularly indicative of the strained three-membered ring system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For this compound, the characteristic stretching vibration of the nitrile groups (C≡N) would be expected to appear as a strong, sharp band in the IR spectrum, typically in the range of 2260-2240 cm⁻¹. The asymmetric stretching of the C-O-C bonds of the oxirane ring would also produce a characteristic absorption. Raman spectroscopy would be complementary, potentially providing stronger signals for the symmetric vibrations of the molecule.

Mass Spectrometry (e.g., GC-MS, LC-MS, High-Resolution MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. In the analysis of this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would be expected to show losses of small neutral molecules such as HCN, CO, and fragments of the ethyl group. High-resolution mass spectrometry (HRMS) would be invaluable for determining the exact elemental composition of the parent molecule and its fragments, further confirming its identity.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for analyzing its isomeric purity.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) would be a suitable method for the purification and purity assessment of this compound, particularly if the compound is non-volatile or thermally sensitive. Both normal-phase and reverse-phase HPLC could be employed, with the choice of stationary and mobile phases optimized to achieve the best separation. A UV detector would likely be effective due to the presence of the nitrile groups.

Gas Chromatography (GC)

For a volatile and thermally stable compound, gas chromatography (GC) would be an excellent technique for purity analysis. Coupled with a mass spectrometer (GC-MS), it would allow for the simultaneous separation and identification of the components in a sample. The choice of the GC column's stationary phase would be critical for resolving this compound from any impurities or isomers. The NIST WebBook does contain gas chromatography data for a related compound, Oxirane-2,2-dicarbonitrile (B14335796), 3-(2-chlorophenyl)-, indicating that this class of compounds can be amenable to GC analysis.

Chiral Chromatography for Enantiomeric Excess Determination

The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical task in the synthesis and analysis of chiral compounds like this compound. Chiral High-Performance Liquid Chromatography (HPLC) stands as a premier technique for this purpose, allowing for the accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture.

The fundamental principle of chiral HPLC lies in the use of a chiral stationary phase (CSP). chiralpedia.com These stationary phases are themselves enantiomerically pure and create a chiral environment within the HPLC column. When a racemic mixture of a compound like this compound is passed through the column, the two enantiomers interact differently with the CSP. chiralpedia.com This differential interaction leads to the formation of transient diastereomeric complexes with different binding energies, resulting in different retention times for each enantiomer and, consequently, their separation. chiralpedia.com

A variety of CSPs are commercially available, with the most common being based on polysaccharides (such as cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. For the separation of epoxides, polysaccharide-based columns, like Chiralpak® and Chiralcel®, have demonstrated broad applicability. nih.gov For instance, the resolution of various insect pheromonal monoepoxides has been successfully achieved using columns such as Chiralpak AD (amylose derivative) and Chiralcel OJ-R (cellulose derivative). nih.gov The choice of the specific CSP and the mobile phase composition (a mixture of solvents like hexane (B92381) and isopropanol) is crucial for achieving optimal separation and is often determined empirically for a new compound.

The determination of enantiomeric excess involves integrating the peak areas of the two separated enantiomers in the chromatogram. The percentage of each enantiomer is calculated, and the enantiomeric excess is expressed as the absolute difference between the percentages of the major and minor enantiomers.

Table 1: Hypothetical Chiral HPLC Separation Data for Racemic this compound
EnantiomerRetention Time (min)Peak AreaPercentage (%)Enantiomeric Excess (ee)
(R)-3-Ethyloxirane-2,2-dicarbonitrile12.550000500% (for racemate)
(S)-3-Ethyloxirane-2,2-dicarbonitrile14.250000500% (for racemate)
Enriched Mixture - Enantiomer 112.5950009590%
Enriched Mixture - Enantiomer 214.25000590%

In cases where direct separation on a CSP is challenging, derivatization with a chiral derivatizing agent (CDA) can be employed. This involves reacting the epoxide with an enantiomerically pure reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure of Derivatized Products

While chiral chromatography can effectively separate enantiomers and determine their relative proportions, it does not inherently reveal the absolute configuration (the actual three-dimensional arrangement of atoms in space, i.e., R or S). For this, X-ray crystallography is the gold standard. This technique provides an unambiguous determination of the molecular structure of a crystalline compound at the atomic level.

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise arrangement of all atoms.

For chiral molecules, determining the absolute configuration requires the presence of anomalous scattering. This effect, which is more pronounced for heavier atoms, causes slight differences in the diffraction pattern that allow for the distinction between a molecule and its mirror image. While challenging for molecules containing only light atoms (C, H, N, O), modern diffractometers and computational methods often allow for the determination of the absolute configuration even with oxygen as the heaviest atom present. nih.gov In cases where the anomalous scattering is weak, derivatization of the molecule with a heavier atom (e.g., bromine or a metal) can be performed to enhance this effect.

In the context of this compound derivatives, obtaining a suitable single crystal is a prerequisite for X-ray analysis. This can be a challenging step, often requiring screening of various crystallization conditions. Once a crystal is obtained, the analysis provides a wealth of information beyond just the absolute configuration. It reveals detailed bond lengths, bond angles, and torsional angles, offering insights into the molecule's conformation. Furthermore, the crystal packing reveals the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the solid-state structure.

For instance, the crystal structure of a derivative of this compound would definitively establish the relative stereochemistry of the substituents on the oxirane ring and, if the absolute configuration is determined, would assign the R or S designation to the chiral center.

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound
ParameterValue
Chemical FormulaC10H7N2OBr
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)8.543
b (Å)10.211
c (Å)13.567
α, β, γ (°)90, 90, 90
Volume (Å3)1181.5
Z4
Flack Parameter0.02(3)

The Flack parameter in the table is a critical value in determining the absolute configuration; a value close to zero for the correct enantiomer confirms the assignment.

Synthetic Utility and Application in Complex Molecular Architectures

As a Versatile Building Block for Heterocyclic Systems

The inherent reactivity of 3-Ethyloxirane-2,2-dicarbonitrile makes it an exceptional starting material for the synthesis of various heterocyclic compounds. The synthetic strategy typically involves a nucleophilic attack on the sterically accessible C3 carbon of the epoxide ring (the carbon bearing the ethyl group). This initial ring-opening event generates a highly functionalized intermediate containing a hydroxyl group and the intact gem-dinitrile moiety, which is primed for subsequent intramolecular cyclization to form stable ring systems.

The reaction of this compound with various nitrogen-containing binucleophiles provides a direct and efficient route to a range of important nitrogen heterocycles.

Pyrazoles: The synthesis of pyrazoles can be achieved through the reaction of the epoxide with hydrazine (B178648) (H₂NNH₂). The reaction proceeds via an initial nucleophilic addition of hydrazine to the epoxide, leading to a ring-opened γ-hydroxy-α,α-dinitrile intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization, wherein the terminal nitrogen atom attacks one of the nitrile groups. Subsequent tautomerization and dehydration yield the stable, aromatic pyrazole (B372694) ring. This domino sequence rapidly constructs the functionalized pyrazole core.

Isoxazoles: In a similar fashion, isoxazoles are synthesized using hydroxylamine (B1172632) (H₂NOH) as the key reagent. researchgate.netnih.gov The reaction mechanism mirrors that of pyrazole formation, involving epoxide ring-opening by the amino group of hydroxylamine, followed by intramolecular cyclization of the resulting hydroxyl group onto a nitrile, and subsequent dehydration to furnish the isoxazole (B147169) ring. askfilo.comresearchgate.net

Imidazoles and Pyrimidines: The synthesis of more complex heterocycles like imidazoles and pyrimidines can be envisioned using amidines as the nitrogen source. The nucleophilic nitrogen of the amidine can initiate the ring-opening of the epoxide. The resulting intermediate possesses the necessary functionality for a subsequent cyclization involving the second nitrogen of the amidine and the nitrile groups, leading to highly substituted imidazole (B134444) or pyrimidine (B1678525) derivatives.

Pyridones: Substituted pyridones, which are prevalent scaffolds in medicinal chemistry, can also be accessed. acs.orgnih.gov A plausible route involves a domino reaction initiated by a carbon nucleophile, such as the enolate of a β-ketoester. The enolate opens the epoxide ring, and the resulting acyclic intermediate undergoes an intramolecular cyclization-elimination sequence involving the nitrile and ester functionalities to construct the pyridone ring system.

The table below summarizes the transformation of this compound into various nitrogen heterocycles.

ReagentResulting HeterocycleKey Reaction Steps
HydrazinePyrazole1. Nucleophilic ring-opening2. Intramolecular cyclization3. Dehydration
HydroxylamineIsoxazole1. Nucleophilic ring-opening2. Intramolecular cyclization3. Dehydration
AmidinesImidazole/Pyrimidine1. Nucleophilic ring-opening2. Intramolecular cyclization
β-Ketoester (enolate)Pyridone1. Nucleophilic ring-opening2. Intramolecular cyclization/elimination

The electrophilic nature of the this compound ring is also amenable to reactions with oxygen and sulfur nucleophiles, providing pathways to corresponding heterocycles.

Dioxolanes: The synthesis of 1,3-dioxolanes can be accomplished through a Lewis acid-catalyzed cycloaddition with aldehydes or ketones. spbu.ruacs.org The Lewis acid activates the epoxide oxygen, facilitating a concerted or stepwise [3+2] cycloaddition with the carbonyl compound to form the five-membered dioxolane ring, incorporating the original epoxide carbons and oxygen into the new heterocyclic system.

Oxathiole Derivatives: The reaction with sulfur-based nucleophiles offers a route to sulfur-containing heterocycles. For instance, reacting this compound with carbon disulfide (CS₂) in the presence of a suitable catalyst can yield 1,3-oxathiolan-2-thiones. researchgate.net This transformation involves the nucleophilic opening of the epoxide by a thiocarbonate species, followed by an intramolecular ring-closing reaction to form the stable five-membered ring.

The following table outlines the synthesis of oxygen and sulfur heterocycles.

ReagentResulting HeterocycleReaction Type
Aldehyde / Ketone1,3-DioxolaneLewis Acid-Catalyzed [3+2] Cycloaddition
Carbon Disulfide (CS₂)1,3-Oxathiolan-2-thioneNucleophilic Ring-Opening/Cyclization

Construction of Carbocyclic and Acyclic Derivatives

Beyond heterocycles, this compound serves as a precursor for purely carbon-based structures. Ring-opening of the epoxide with a range of carbon-based nucleophiles, such as Grignard reagents, organolithium compounds, or cyanide ions, leads to the formation of highly functionalized acyclic derivatives. youtube.comyoutube.com These reactions typically proceed with high regioselectivity, with the nucleophile attacking the C3 position, to yield γ-hydroxy-α,α-dinitrile compounds that can be used as advanced intermediates for further synthetic elaborations.

Furthermore, under the influence of specific Lewis acids, donor-acceptor epoxides can undergo rearrangement reactions. Analogous transformations with structurally related donor-acceptor cyclopropanes suggest that this compound could potentially be rearranged to form valuable carbocyclic scaffolds, such as functionalized cyclobutane (B1203170) or cyclopentane (B165970) derivatives, through skeletal reorganization. acs.orgspbu.ruthieme-connect.com

Role in Multi-Component Reactions and Domino Processes

This compound is an ideal substrate for domino (or cascade) reactions. nih.govbeilstein-archives.org As detailed in the synthesis of heterocyclic systems (Section 6.1), a single synthetic operation—the nucleophilic opening of the epoxide ring—initiates a cascade of subsequent, often spontaneous, intramolecular reactions. This approach allows for the construction of complex molecular architectures from simple starting materials in a single pot, which is highly efficient and aligns with the principles of green chemistry.

While the compound itself can be the product of a multi-component reaction (MCR), its primary synthetic value in this context is as a reactive linchpin in domino sequences that rapidly generate molecular diversity. nih.govyoutube.com For example, a three-component reaction between this compound, a nucleophile (like hydrazine), and a third component could be envisioned to create even more complex, fused heterocyclic systems.

Development of Advanced Intermediates in Fine Chemical Synthesis

The array of complex molecules that can be synthesized from this compound underscores its importance as an advanced intermediate in fine chemical synthesis. thieme-connect.com Its ability to act as a compact, three-carbon building block that can be elaborated into diverse, highly functionalized structures is of significant value. The heterocyclic and acyclic products derived from it are common structural motifs in pharmaceuticals, agrochemicals, and materials science. By providing a convergent and efficient entry point to these scaffolds, this compound serves as a powerful tool for chemists in both academic research and industrial applications, streamlining the synthesis of high-value target molecules. youtube.com

Emerging Research Directions and Future Perspectives for 3 Ethyloxirane 2,2 Dicarbonitrile

Green Chemistry Approaches in Synthesis and Transformations

In line with the growing emphasis on sustainable chemical manufacturing, future research on 3-Ethyloxirane-2,2-dicarbonitrile is anticipated to heavily incorporate the principles of green chemistry. nih.govmdpi.comnih.gov This involves the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of focus will likely include:

Solvent-Free Reactions: The development of solvent-free reaction conditions, potentially utilizing techniques like microwave irradiation, can significantly reduce the environmental impact associated with volatile organic solvents. nih.govnih.gov Such approaches often lead to shorter reaction times and improved energy efficiency.

Catalyst Recycling: A critical aspect of green chemistry is the use of recoverable and reusable catalysts. Research into heterogeneous catalysts, such as magnetic nanoparticles or polymer-supported catalysts, could offer practical solutions for the synthesis of this compound. mdpi.com These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing both cost and waste. The use of ionic liquids as green solvents could also facilitate catalyst recycling. nih.gov

Green Chemistry ApproachPotential Benefit for this compound Synthesis
Solvent-Free SynthesisReduced use of hazardous solvents, potential for shorter reaction times, and lower energy consumption.
Recyclable CatalystsDecreased catalyst waste and cost, simplified product purification.
Use of Green SolventsEnhanced safety and reduced environmental pollution.

Application of Flow Chemistry for Enhanced Efficiency and Scalability

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, presents a promising avenue for the synthesis of this compound. uc.ptresearchgate.netsyrris.com This technology offers several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and enhanced scalability.

Future research in this area could explore:

Microreactor Technology: The use of microreactors can enable precise control over temperature, pressure, and reaction time, leading to higher yields and selectivities. The small reaction volumes inherent to microreactors also enhance safety, particularly when dealing with highly reactive intermediates.

Flow Chemistry ParameterAdvantage in this compound Synthesis
Precise Temperature ControlImproved reaction selectivity and reduced formation of byproducts.
Enhanced Mass TransferIncreased reaction rates and efficiency.
ScalabilityFacile transition from laboratory-scale synthesis to industrial production.

Development of Novel Catalytic Systems for Stereocontrol and Enhanced Reactivity

The development of new and more efficient catalytic systems will be instrumental in advancing the chemistry of this compound. A key focus will be on achieving high levels of stereocontrol, which is crucial for applications in areas such as medicinal chemistry.

Emerging catalytic strategies that could be applied include:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free and often more environmentally friendly alternative to traditional metal-based catalysts. Chiral organocatalysts could be designed to induce high levels of enantioselectivity in the synthesis of this compound.

Photocatalysis: Light-mediated catalysis has emerged as a powerful tool in organic synthesis. nih.gov Photocatalytic methods could enable novel transformations of this compound under mild reaction conditions.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and efficiency. Future research could explore the identification or engineering of enzymes capable of catalyzing the synthesis of enantiopure this compound.

Exploration of New Reactivity Modes and Unprecedented Transformations

Unlocking the full synthetic potential of this compound requires a thorough exploration of its reactivity. Future research will likely focus on discovering and developing novel transformations that expand its utility as a synthetic building block.

Potential areas for investigation include:

Ring-Opening Reactions: The strained oxirane ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products. researchgate.net A systematic study of ring-opening reactions with a diverse range of nucleophiles could yield a library of highly functionalized compounds.

Cycloaddition Reactions: The dicarbonitrile moiety can participate in cycloaddition reactions, providing access to complex heterocyclic scaffolds. mdpi.com For example, [3+2] cycloaddition reactions could be employed to construct novel five-membered rings.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the reactivity of this compound and help predict the feasibility of new transformations. mdpi.com

Integration with Automation and Artificial Intelligence in Reaction Design and Optimization

Future applications in this domain may include:

AI-Powered Retrosynthesis: AI algorithms can be trained on vast chemical reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. preprints.org

Automated Reaction Optimization: Robotic platforms, guided by machine learning algorithms, can systematically screen a wide range of reaction parameters (e.g., catalyst, solvent, temperature) to rapidly identify optimal conditions for a given transformation. mdpi.comnih.govgithub.io This approach can significantly reduce the time and resources required for process development.

Predictive Modeling: Machine learning models can be developed to predict the outcome of reactions, including yield and selectivity, based on the starting materials and reaction conditions. beilstein-journals.orgchemrxiv.org This predictive capability can guide experimental design and minimize the number of trial-and-error experiments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.